Imperatorin-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imperatorin-d6 involves the incorporation of deuterium atoms into the imperatorin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms . The final product is then purified using techniques such as chromatography to obtain this compound with high isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Imperatorin-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the furanocoumarin structure and the deuterium atoms.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of xanthotoxol and heraclenin .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Imperatorin-d6 exerts its effects through various molecular targets and pathways :
Enzyme Inhibition: Acts as an inhibitor of cholinesterase enzymes, which play a role in neurotransmission.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells through the modulation of signaling pathways.
Anti-inflammatory Effects: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Imperatorin-d6 is compared with other similar furanocoumarins, such as psoralen and bergapten . While these compounds share structural similarities, this compound is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in research applications .
List of Similar Compounds
- Psoralen
- Bergapten
- Xanthotoxin
- Isopimpinellin
This compound stands out due to its enhanced stability and isotopic labeling, making it a valuable tool in various scientific studies .
Eigenschaften
Molekularformel |
C16H14O4 |
---|---|
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
9-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
OLOOJGVNMBJLLR-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.